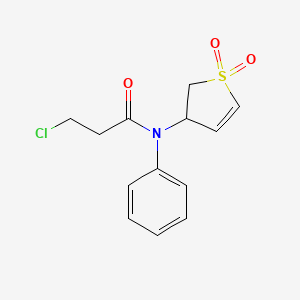
N-(1,1-dioxo(3-2,3-dihydrothienyl))-3-chloro-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(1,1-dioxo(3-2,3-dihydrothienyl))-3-chloro-N-phenylpropanamide" is a structurally complex molecule that is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds and their properties, which can be used to infer some aspects of the compound . For instance, the papers discuss various N-phenylformamides and their derivatives, which share a common motif with the target compound .
Synthesis Analysis
The synthesis of related compounds involves the formation of amide bonds, which is a key functional group in the target compound. For example, the paper on N,N'-Carbonyldi[2(3H)-benzoxazolethione] describes a new condensing agent for the synthesis of amides . This suggests that similar methodologies could potentially be applied to synthesize the target compound, although the specific details would depend on the reactivity of the 2,3-dihydrothienyl group.
Molecular Structure Analysis
The molecular structure of N-phenylformamide derivatives is significantly influenced by substituents, as seen in the polymorphism and phase transformations of these compounds . The presence of chlorine, for example, can lead to different crystal structures and phase behaviors. The target compound's structure would likely be influenced by the 2,3-dihydrothienyl group and the chlorine atom, potentially leading to unique intermolecular interactions and phase behavior.
Chemical Reactions Analysis
The reactivity of the target compound can be inferred from the behavior of similar molecules. The presence of the amide group suggests a potential for hydrogen bonding and reactivity towards nucleophiles. The papers do not directly address the reactivity of the specific compound , but they do discuss the reactivity of related amides and the influence of substituents on their chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be extrapolated from the properties of similar compounds discussed in the papers. For example, the vibrational spectroscopic analysis of a chloro-oxo-dihydroquinolinyl-phenylpropenamide provides insights into the vibrational modes that might be expected in the target compound . Similarly, the analysis of the crystal structure, spectral IR, NMR, and UV-Vis investigations of a benzoyl-chlorophenyl-oxo-phenylpropanamide compound provides valuable information on the expected spectroscopic properties and electronic structure . The presence of the chloro group and the amide bond in the target compound suggests that it would exhibit similar spectral features and potentially similar nonlinear optical behavior.
Applications De Recherche Scientifique
Antioxidant Activity and Health Implications
Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is linked to various chronic diseases. Compounds with antioxidant properties, similar to phenolic compounds, have been extensively studied for their health benefits, including neuroprotection, anti-inflammatory effects, and cardioprotection (Naveed et al., 2018). Studies on the antioxidant mechanisms of such compounds provide insights into how N-(1,1-dioxo(3-2,3-dihydrothienyl))-3-chloro-N-phenylpropanamide might exhibit similar beneficial effects due to its potential antioxidant activity.
Environmental and Toxicological Studies
Research on the environmental impact and toxicology of chemical compounds, including their degradation pathways and by-products, is essential for understanding their safety profile and ecological effects. For instance, the degradation and toxicity of acetaminophen by advanced oxidation processes have been reviewed, highlighting the importance of understanding the biotoxicity of by-products and degradation pathways (Qutob et al., 2022). Similar studies could provide a framework for assessing the environmental and health impacts of N-(1,1-dioxo(3-2,3-dihydrothienyl))-3-chloro-N-phenylpropanamide.
Pharmacological and Drug Development Research
The pharmacology of compounds, including their mechanism of action, therapeutic potential, and safety profile, is a critical area of research. For example, the pharmacology of lysergic acid diethylamide (LSD) has been reviewed, covering its psychoactive effects and potential experimental treatments (Passie et al., 2008). Such comprehensive pharmacological reviews provide insights into the potential therapeutic applications and safety considerations of new compounds, including N-(1,1-dioxo(3-2,3-dihydrothienyl))-3-chloro-N-phenylpropanamide.
Propriétés
IUPAC Name |
3-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3S/c14-8-6-13(16)15(11-4-2-1-3-5-11)12-7-9-19(17,18)10-12/h1-5,7,9,12H,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAXNCLSPDKJOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxo(3-2,3-dihydrothienyl))-3-chloro-N-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



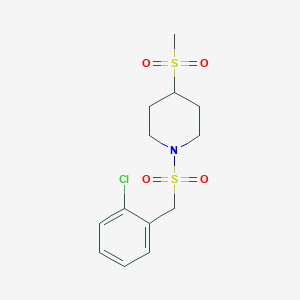

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2519859.png)
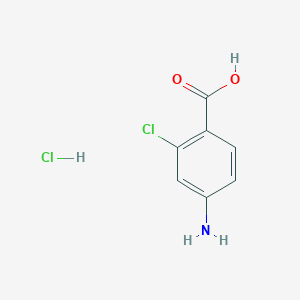
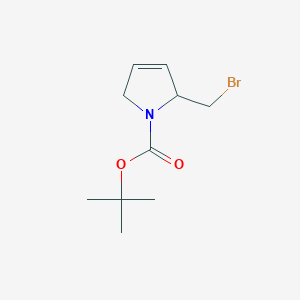
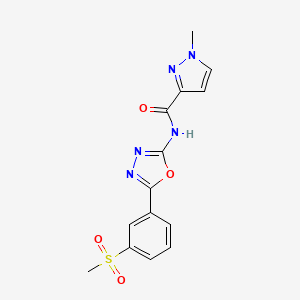
![2-[5-(Dimethylamino)-2-methylbenzimidazol-1-yl]acetic acid;dihydrochloride](/img/structure/B2519865.png)
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2519866.png)
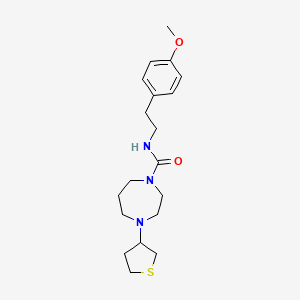
![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![(6S,8R)-2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2519874.png)